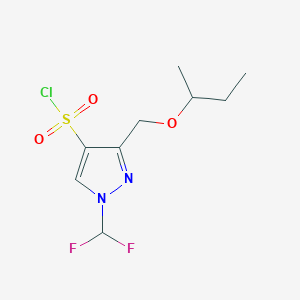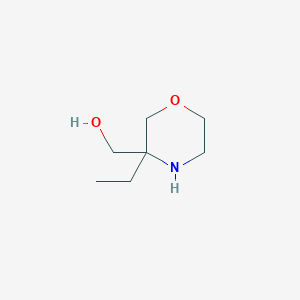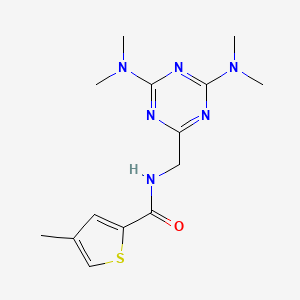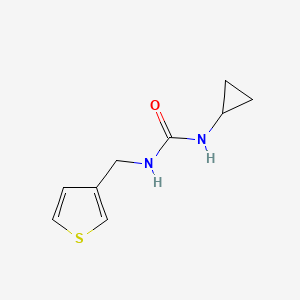![molecular formula C15H14N2S B2385273 2-((4-甲基苄基)硫)-1H-苯并[d]咪唑 CAS No. 352333-42-7](/img/structure/B2385273.png)
2-((4-甲基苄基)硫)-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学研究应用
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal agent.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antiparasitic activities.
Industry: It can be used in the development of new materials and catalysts.
作用机制
Target of Action
The primary target of the compound 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the reduction of a carbon-carbon double bond in an enoyl moiety that is covalently linked to an acyl carrier protein (ACP) .
Mode of Action
The compound 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function . This interaction disrupts the normal functioning of the fatty acid synthesis pathway, leading to changes in the cellular processes of the organism.
Biochemical Pathways
The primary biochemical pathway affected by 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is the fatty acid synthesis pathway . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts the normal synthesis of fatty acids. This disruption can lead to downstream effects such as alterations in cell membrane integrity and function, ultimately affecting the survival and growth of the organism.
Result of Action
The molecular and cellular effects of the action of 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole are primarily related to its inhibitory effect on the fatty acid synthesis pathway . By inhibiting a key enzyme in this pathway, the compound can disrupt the normal cellular processes, potentially leading to cell death.
生化分析
Biochemical Properties
It has been found to exhibit antifungal properties
Cellular Effects
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole has been shown to have effects on various types of cells. It has been tested against a group of phytopathogenic fungi, showing interesting activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-methylbenzyl halides in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, making it an environmentally friendly approach . The general reaction scheme is as follows:
2-Mercaptobenzimidazole+4-Methylbenzyl HalideKOH, H2O2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
相似化合物的比较
Similar Compounds
- 2-((4-iodobenzyl)thio)benzo[d]thiazole
- 2-(benzylthio)benzo[d]oxazole
- 2-aminothiazole derivatives
Uniqueness
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity in various applications .
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKQOOVHYAHEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2385197.png)





![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2385206.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2385210.png)

![4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol](/img/structure/B2385212.png)

